2-Cyclohexen-1-one, 3-bromo-2-methyl-
Description
Contextual Significance of Halogenated Cyclohexenone Derivatives
Halogenated organic compounds are crucial in the chemical industry, with applications ranging from pharmaceuticals to polymers. researchgate.net In the context of cyclohexenones, the presence of a halogen, particularly bromine, imparts unique chemical properties. α-Bromo enones, for instance, are valuable precursors for the synthesis of more complex molecules. mdpi.com They can undergo a variety of reactions, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functionalities. The versatility of the organobromides formed makes them suitable building blocks for numerous synthetic pathways. mdpi.com
The strategic placement of a bromine atom on the cyclohexenone ring, as seen in 2-Cyclohexen-1-one, 3-bromo-2-methyl-, creates multiple reactive sites. This allows for selective transformations, making these derivatives highly sought-after intermediates in the total synthesis of natural products and other complex organic molecules. praxilabs.com The ability to functionalize the molecule at different positions with high chemo- and regioselectivity is a key advantage offered by these halogenated systems.
Elucidating the Structural Features and Inherent Reactivity of 2-Cyclohexen-1-one, 3-bromo-2-methyl-
The structure of 2-Cyclohexen-1-one, 3-bromo-2-methyl- is characterized by a six-membered ring containing a ketone and a carbon-carbon double bond in conjugation. The bromine atom is attached to the double bond at the 3-position, while a methyl group is at the 2-position. This arrangement of functional groups dictates its reactivity.
The α,β-unsaturated ketone system is electrophilic at both the carbonyl carbon and the β-carbon. This allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The choice between these two pathways is often dictated by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, preferentially undergo 1,4-addition. multiscreensite.commasterorganicchemistry.comwikipedia.org
The vinyl bromide moiety introduces another layer of reactivity. The carbon-bromine bond can be cleaved under various conditions, allowing for the introduction of new substituents through cross-coupling reactions, such as Suzuki and Sonogashira couplings. Furthermore, the bromine atom can influence the stereochemical outcome of reactions at adjacent centers.
Below are some of the key chemical properties of a closely related isomer, 2-bromo-3-methyl-2-cyclohexen-1-one:
| Property | Value |
| Molecular Formula | C₇H₉BrO |
| Molecular Weight | 189.05 g/mol |
| Exact Mass | 187.98368 Da |
| XLogP3 | 1.7 |
| Topological Polar Surface Area | 17.1 Ų |
Data sourced from PubChem CID 14140200. aakash.ac.in
Historical Development of α,β-Unsaturated Ketone Chemistry and Halogenation Methodologies
The chemistry of α,β-unsaturated ketones has a rich history, with foundational reactions that are still widely used today. One of the most significant developments was the Robinson annulation, discovered by Robert Robinson in 1935. libretexts.orgresearchgate.net This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring, yielding a cyclohexenone derivative. libretexts.orgnih.gov The Robinson annulation has been instrumental in the synthesis of steroids, terpenoids, and other complex natural products. researchgate.netyoutube.com
The development of methods for the halogenation of ketones and enones has also been a critical area of research. Initially, molecular bromine (Br₂) was the reagent of choice for electrophilic bromination. mdpi.com However, due to its hazardous nature, a variety of alternative brominating agents have been developed over the years. N-bromosuccinimide (NBS) has emerged as a versatile and widely used reagent for the selective bromination of various organic compounds, including the α-position of ketones and the allylic position of alkenes. nus.edu.sgnih.gov More recent advancements have focused on developing catalytic and more environmentally friendly bromination methods. mdpi.comnih.gov The development of electrophilic halogenation reagents continues to be an active area of research, with a focus on creating milder, more selective, and easier-to-handle reagents.
Structure
3D Structure
Properties
CAS No. |
56671-83-1 |
|---|---|
Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
3-bromo-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |
InChI Key |
NSHUYSGRDDFOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexen 1 One, 3 Bromo 2 Methyl
Direct Halogenation Strategies
Direct halogenation of a pre-formed 2-methyl-2-cyclohexen-1-one (B71969) ring system represents the most straightforward approach to the target molecule. This strategy hinges on the regioselective introduction of a bromine atom at the C3 position of the enone.
Regioselective Bromination of Cyclohexenone and Methylcyclohexenone Precursors
The key challenge in the direct bromination of 2-methyl-2-cyclohexen-1-one is controlling the regioselectivity. The reaction must favor the formation of the vinylic bromide at the C3 position over the potential α-bromination at the C6 position or addition to the double bond. The mechanism for the bromination of α,β-unsaturated ketones can be influenced by the presence of acid, which can catalyze enol formation and lead to α-substitution.
Various electrophilic brominating agents have been explored to achieve regioselective vinylic bromination of α,β-unsaturated ketones. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, as it can provide a low concentration of bromine radicals under specific conditions, favoring substitution over addition.
One effective method involves the use of NBS in combination with a hydrogen bromide source, such as that generated from triethylamine (B128534) hydrobromide (Et3N·3HBr). This system allows for the conversion of α,β-unsaturated carbonyl compounds to their corresponding bromo-enones under mild conditions at room temperature. The presence of a base like potassium carbonate is often crucial to neutralize the hydrobromic acid formed during the reaction, thus minimizing acid-catalyzed side reactions.
Another approach utilizes selenium dioxide (SeO2) to mediate the bromination with NBS in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). This method has proven effective for the synthesis of α,β-unsaturated α'-bromoketones, and by carefully controlling the stoichiometry of the reagents, it can be adapted for vinylic bromination.
The reaction conditions, including temperature and reaction time, play a critical role in product distribution. Lower temperatures generally favor kinetic control and can enhance selectivity.
Table 1: Optimization of Electrophilic Bromination of 2-Methyl-2-cyclohexen-1-one
| Entry | Brominating Agent | Additive/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Product |
| 1 | Br₂ | - | CCl₄ | 25 | 2 | 2,3-Dibromo-2-methylcyclohexanone |
| 2 | NBS | AIBN (cat.) | CCl₄ | 77 | 4 | Mixture of allylic and vinylic bromides |
| 3 | NBS | Et₃N·3HBr | CH₂Cl₂ | 25 | 6 | 2-Cyclohexen-1-one, 3-bromo-2-methyl- |
| 4 | NBS | SeO₂ (cat.), PTSA (cat.) | Toluene | 60 | 8 | Mixture of 3-bromo and α'-bromo isomers |
Note: This table is a representative summary based on general findings in the field and may not reflect specific experimental results.
The choice of solvent significantly influences the outcome of the bromination reaction. Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used to facilitate the electrophilic reaction while minimizing the potential for solvolysis. Protic solvents, on the other hand, can participate in the reaction, leading to the formation of byproducts.
Catalysis can steer the reaction towards the desired product. As mentioned, radical initiators like azobisisobutyronitrile (AIBN) can promote allylic bromination, which is an undesirable side reaction in this context. Conversely, the use of a mild base can suppress acid-catalyzed pathways that might lead to α-bromination. The specific combination of solvent and catalyst is therefore critical for achieving high yields of 2-Cyclohexen-1-one, 3-bromo-2-methyl-.
Analogous Synthetic Routes from Related Cyclic Enones and Diones
An alternative to the direct bromination of the enone is to start from a more functionalized cyclic precursor, such as a 1,3-dione. This approach can offer better control over the position of bromination.
The synthesis can commence with 2-methyl-1,3-cyclohexanedione. This dione (B5365651) exists in equilibrium with its enol tautomer, which can be selectively brominated. Treatment of 2-methyl-1,3-cyclohexanedione with a suitable brominating agent, such as bromine in acetic acid or NBS, can lead to the formation of 2-bromo-2-methyl-1,3-cyclohexanedione.
The subsequent transformation of this intermediate into the target α,β-unsaturated ketone is a key step. This can be achieved through a two-step sequence involving enol ether or enol acetate (B1210297) formation followed by elimination. For instance, reaction of 2-bromo-2-methyl-1,3-cyclohexanedione with an alcohol under acidic conditions can form a 3-alkoxy-2-bromo-2-methyl-2-cyclohexen-1-one. Subsequent reduction of the ketone at the 1-position, followed by elimination of the alcohol and the bromine atom, would yield the desired product. A more direct approach might involve the treatment of the brominated dione with a reagent like phosphorus tribromide (PBr₃), which can convert one of the carbonyl groups into a bromide, facilitating subsequent elimination. msu.eduresearchgate.net
Table 2: Synthetic Route from 2-Methyl-1,3-cyclohexanedione
| Step | Reactant | Reagents | Product |
| 1 | 2-Methyl-1,3-cyclohexanedione | Br₂, CH₃COOH | 2-Bromo-2-methyl-1,3-cyclohexanedione |
| 2 | 2-Bromo-2-methyl-1,3-cyclohexanedione | 1. NaBH₄, CeCl₃ 2. H⁺, Δ | 2-Cyclohexen-1-one, 3-bromo-2-methyl- |
Note: This table outlines a plausible synthetic sequence; specific reaction conditions would require optimization.
The halogenation of cyclopentenone analogs, such as 2-methyl-2-cyclopenten-1-one, provides a useful comparison. The five-membered ring's conformational constraints can influence the reactivity of the double bond and the stereochemical outcome of addition reactions.
The synthesis of 3-bromo-2-methylcyclopent-2-enone has been reported, and detailed procedures for analogous cyclopentenone brominations are available. For example, the synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate involves the direct bromination of the corresponding enone with bromine in dichloromethane in the presence of triethylamine. pku.edu.cnyoutube.com This suggests that a similar direct bromination-elimination strategy could be effective for the cyclohexenone system.
Generally, the fundamental principles of electrophilic addition and substitution are conserved between the two ring systems. However, differences in ring strain and the stability of intermediates, such as the bromonium ion, can lead to variations in reaction rates and product distributions. The smaller ring size of cyclopentenone can make the double bond more strained and potentially more reactive towards electrophilic attack. However, the resulting bromonium ion may also be more strained, influencing the subsequent steps of the reaction.
Functional Group Interconversion (FGI) and Retrosynthetic Approaches
Functional group interconversion (FGI) and retrosynthetic analysis are foundational concepts in designing the synthesis of a target molecule. For 2-Cyclohexen-1-one, 3-bromo-2-methyl-, the key challenge is the regioselective installation of the vinyl bromide in conjugation with the ketone.
Transformations from Pre-functionalized Cyclohexanones and Cyclohexenes
A highly effective and direct method for the synthesis of β-bromo α,β-unsaturated ketones involves the transformation of β-dicarbonyl compounds. cdnsciencepub.com This approach is particularly well-suited for the synthesis of 2-Cyclohexen-1-one, 3-bromo-2-methyl-.
The logical precursor for this transformation is 2-methylcyclohexane-1,3-dione (B75653). This pre-functionalized starting material contains the necessary carbon skeleton and oxidation state. The conversion can be efficiently achieved by reacting the dione with a reagent that can convert a hydroxyl group (from the enol form) into a bromide and facilitate dehydration. Triphenylphosphine (B44618) dibromide (Ph₃PBr₂), prepared in situ from triphenylphosphine and bromine, is an excellent reagent for this purpose. cdnsciencepub.com
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Methylcyclohexane-1,3-dione | Triphenylphosphine Dibromide (Ph₃PBr₂), Triethylamine (Et₃N) | 2-Cyclohexen-1-one, 3-bromo-2-methyl- | Enol-bromination and dehydration | cdnsciencepub.com |
Stereocontrolled Formation of the Bromine-Substituted α,β-Unsaturated System
The target molecule, 2-Cyclohexen-1-one, 3-bromo-2-methyl-, does not possess any chiral centers, and the geometry of the endocyclic double bond is fixed. Therefore, "stereocontrol" in this context refers to the crucial aspect of regiocontrol—ensuring the bromine atom is introduced at the C-3 position and the double bond forms between C-2 and C-3.
The synthetic method starting from 2-methylcyclohexane-1,3-dione provides excellent regiochemical control. cdnsciencepub.com 1,3-Diketones exist in equilibrium with their enol forms. In an unsymmetrical dione like 2-methylcyclohexane-1,3-dione, two different enols can potentially form. However, the reaction with triphenylphosphine dibromide proceeds via the more stable enol, which is then converted to a vinylphosphonium salt intermediate. Subsequent elimination of triphenylphosphine oxide and a proton, facilitated by triethylamine, leads to the formation of the α,β-unsaturated system. The initial enolization and subsequent reaction pathway are directed by the substitution pattern of the diketone, ensuring that the bromine is specifically located at the β-position relative to the remaining carbonyl group, yielding the desired regioisomer. cdnsciencepub.com
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only efficiency but also the use of advanced techniques to reduce reaction times and improve sustainability.
Microwave-Assisted Synthesis of Halogenated Cyclohexenones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. The synthesis of vinyl bromides, a class of compounds to which the target molecule belongs, has been shown to benefit significantly from microwave irradiation. researchgate.netorganic-chemistry.orgorganic-chemistry.org Reactions that typically require hours of conventional heating can often be completed in minutes using a dedicated microwave reactor. acs.orgorganic-chemistry.org
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Anticipated Advantage |
|---|---|---|---|
| Reaction Time | Hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) | Drastic reduction in time |
| Energy Consumption | Higher | Lower | Increased energy efficiency |
| Yield | Good | Potentially Higher | Improved reaction efficiency |
| Byproduct Formation | Possible | Potentially Reduced | Cleaner reaction profile |
Sustainable Methodologies for Bromine Introduction
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves considering factors such as atom economy, the use of hazardous reagents, and waste generation. acsgcipr.org
The described synthesis using triphenylphosphine dibromide is highly effective but presents some drawbacks from a green chemistry perspective. While it avoids the use of elemental bromine, which is highly toxic, corrosive, and difficult to handle, the reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. wordpress.com This results in poor atom economy, as a large portion of the reagent mass ends up as waste.
Developing more sustainable methods for introducing bromine is an active area of research. Ideal "green" bromination protocols often involve the use of catalytic systems or reagents with benign byproducts. acsgcipr.orgnus.edu.sg
| Brominating Agent | Advantages | Disadvantages | Green Rating |
|---|---|---|---|
| Elemental Bromine (Br₂) | High atom economy | Highly toxic, corrosive, hazardous to handle | Poor |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂ | Lower atom economy; produces succinimide (B58015) waste wordpress.com | Moderate |
| Triphenylphosphine Dibromide (Ph₃PBr₂) | Avoids elemental Br₂; effective for specific transformations cdnsciencepub.com | Very poor atom economy; produces stoichiometric triphenylphosphine oxide waste | Poor to Moderate |
| HBr / Oxidant (e.g., H₂O₂, O₂) | Potentially high atom economy; water is the only byproduct | May require a catalyst; conditions might not be suitable for all substrates | Good to Excellent |
Future research into the synthesis of 2-Cyclohexen-1-one, 3-bromo-2-methyl- could focus on developing a catalytic method that utilizes a simple bromide source, such as sodium bromide or hydrobromic acid, with a clean oxidant. Such an approach would significantly improve the sustainability of the synthesis, aligning it more closely with the principles of green chemistry.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexen 1 One, 3 Bromo 2 Methyl
Reactivity Profiles of the α,β-Unsaturated Ketone and Bromine Moiety
The molecule possesses two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the enone system, and the bromine-bearing carbon. The electrophilic character of the carbonyl carbon is a result of the polarity of the carbon-oxygen double bond. libretexts.org This polarity makes the carbon atom susceptible to attack by nucleophiles. libretexts.org The conjugated system further extends this electrophilicity to the β-carbon, enabling conjugate or 1,4-addition reactions. askthenerd.com Concurrently, the vinylic bromine atom can act as a leaving group in nucleophilic substitution reactions.
The enone system of 2-Cyclohexen-1-one, 3-bromo-2-methyl- is susceptible to nucleophilic addition. Nucleophiles can attack the electrophilic β-carbon of the conjugated system in a process known as conjugate addition or Michael addition. askthenerd.com This reactivity is fundamental to α,β-unsaturated ketones. pearson.com
Soft nucleophiles, such as thiols, readily undergo conjugate addition to similar α,β-unsaturated systems. nih.govmdpi.com For instance, the reaction of thiols with α-bromo-2-cyclopentenone, a structurally analogous compound, proceeds via an initial conjugate addition. nih.gov This addition is often followed by subsequent intramolecular reactions. nih.gov The rate and favorability of this addition can be influenced by factors such as pH and the nature of the thiol. mdpi.com Neutral nucleophiles can also add to the carbonyl group, which typically involves a slightly different mechanism than negatively charged nucleophiles. libretexts.org In the context of 2-Cyclohexen-1-one, 3-bromo-2-methyl-, the methyl group at the α-position can sterically influence the approach of the nucleophile, while the electron-withdrawing bromine atom at the β-position enhances the electrophilicity of the β-carbon, making it more susceptible to attack.
Nucleophilic substitution at a vinylic carbon, such as the C-Br bond in 2-Cyclohexen-1-one, 3-bromo-2-methyl-, is a key reaction pathway. These reactions involve the replacement of the bromide ion by a nucleophile. libretexts.org
Heteroatom-based nucleophiles, including amines, thiols, and alkoxides, are capable of displacing the vinylic bromine. The reaction of haloalkanes with amide ions (NH₂⁻) to yield amines is a known nucleophilic substitution process. chegg.com Similarly, solvents like ethanol (B145695) can act as nucleophiles in solvolysis reactions, leading to the formation of ethers through the displacement of a bromide leaving group. pearson.com
Thiols have shown particular efficacy in reacting with similar α-bromo unsaturated systems. In studies with 3-bromo-1-phenyl-propynone (bromo-ynone), the substitution of the bromide by a thiol was found to be a very rapid first step, occurring much faster than the subsequent thiol-yne click reaction. nih.gov This initial substitution leads to a thio-ynone intermediate. nih.gov The reaction kinetics demonstrate a clear difference between the first (substitution) and second (addition) thiol reaction steps. nih.gov This high reactivity suggests that thiols are potent nucleophiles for displacing the vinylic bromine in 2-Cyclohexen-1-one, 3-bromo-2-methyl-.
The table below summarizes the reactivity of various nucleophiles in substitution reactions with bromo-alkene and bromo-alkane systems.
| Nucleophile Class | Example Nucleophile | Substrate Example | Product Type | Reference |
| Amines | Amide (H₂N⁻) | 3-bromo-2-methylhexane | Amine | chegg.com |
| Thiols | N-acetyl-O-methyl cysteine | 3-bromo-1-phenyl-propynone | Thio-ynone | nih.gov |
| Alkoxides | Ethanol (in solvolysis) | 3-bromo-1-methylcyclohexene | Ether | pearson.com |
Organometallic reagents, particularly organocuprates (Gilman reagents), are well-known for their ability to perform conjugate addition to α,β-unsaturated ketones. askthenerd.com The conjugate addition of a dialkylcopper lithium reagent is a highly effective method for introducing an alkyl group to the β-carbon of a cyclohexenone ring. askthenerd.com This suggests that the primary reaction of cuprates with 2-Cyclohexen-1-one, 3-bromo-2-methyl- would be a 1,4-addition to the enone system rather than a direct substitution of the bromine.
While Grignard and organolithium reagents can also react with enones, they are more reactive and less selective than cuprates, often leading to a mixture of 1,2- and 1,4-addition products. saskoer.cayoutube.com Lithium dialkylcuprates, being softer nucleophiles, exhibit a strong preference for 1,4-addition. youtube.com These reagents are generally less reactive than Grignard reagents and will react with functionalities like acid chlorides but are less reactive towards the resulting ketone product, allowing for selective transformations. youtube.com In the case of 2-Cyclohexen-1-one, 3-bromo-2-methyl-, the reaction with a lithium dialkylcuprate would be expected to yield a 3-alkyl-2-methylcyclohexanone derivative via conjugate addition and subsequent removal of the bromine.
The following table outlines the expected primary reaction pathways for different organometallic reagents with the target compound.
| Organometallic Reagent | Reagent Type | Expected Primary Reaction | Expected Product Type | Reference |
| Lithium Dialkylcuprate (R₂CuLi) | Soft Nucleophile | Conjugate (1,4) Addition | 3-Alkyl-2-methylcyclohexanone | askthenerd.com |
| Grignard Reagent (RMgX) | Hard Nucleophile | 1,2-Addition and/or 1,4-Addition | Tertiary Alcohol / 3-Alkyl Ketone | saskoer.cayoutube.com |
| Organolithium Reagent (RLi) | Hard Nucleophile | 1,2-Addition and/or 1,4-Addition | Tertiary Alcohol / 3-Alkyl Ketone | saskoer.cayoutube.com |
Nucleophilic Substitution at the Bromine-Bearing Carbon
Electrophilic Transformations and Oxidative Processes
While the primary reactivity centers of 2-Cyclohexen-1-one, 3-bromo-2-methyl- are electrophilic, the molecule can undergo transformations under oxidative conditions.
The conversion of bromo-substituted cyclic compounds to carboxylic acids is a documented transformation. One synthetic route involves a halogen-metal exchange reaction followed by quenching with carbon dioxide as an electrophile to install the carboxylic acid group. researchgate.net This method allows for the conversion of a C-Br bond into a C-COOH bond. researchgate.net Applying this to 2-Cyclohexen-1-one, 3-bromo-2-methyl- could potentially lead to the formation of 2-methyl-3-oxocyclohex-1-ene-1-carboxylic acid.
Direct oxidation of the cyclohexenone ring system can lead to various products, including dicarboxylic acids, though this often requires harsh conditions that cleave the ring. The synthesis of cyclohexene (B86901) carboxylic acid derivatives has been achieved from cyclohexenone precursors, indicating that the core structure is amenable to modifications that result in carboxylic acids. researchgate.net
Oxidative Aromatization Pathways
The conversion of cyclohexenone derivatives to phenols is a significant transformation, and 2-Cyclohexen-1-one, 3-bromo-2-methyl- can undergo oxidative aromatization to yield substituted phenol (B47542) derivatives. This dehydrogenative process is a powerful tool for creating aromatic compounds from readily available carbocyclic precursors. researchgate.net Various catalytic systems have been developed to facilitate this transformation, often employing transition metals or specific reagents under oxidative conditions.
For instance, copper-catalyzed oxidative aromatization of 2-cyclohexen-1-ones in the presence of hydrogen bromide and molecular oxygen provides an efficient route to phenols. rsc.org Similarly, vanadium catalysts have been used for the aerobic oxidative aromatization of cyclohexenones. researchgate.net In the case of 2-Cyclohexen-1-one, 3-bromo-2-methyl-, this reaction would lead to the formation of 3-bromo-2-methylphenol. The reaction proceeds through the removal of hydrogen atoms, leading to the formation of a stable aromatic ring. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. researchgate.netresearchgate.net
Table 1: Representative Catalytic Systems for Oxidative Aromatization of Cyclohexenones
| Catalyst System | Oxidant | Key Features |
|---|---|---|
| Copper Salt / HBr | Molecular Oxygen (O₂) | Simple and inexpensive conditions, avoids stoichiometric oxidants. rsc.org |
| Vanadium Catalyst / Bromide Source | Molecular Oxygen (O₂) or Air | Utilizes an inexpensive, ligand-free catalyst. researchgate.net |
| Palladium on Carbon (Pd/C) | Molecular Oxygen (O₂) | Heterogeneous catalyst, applicable to various cyclohexanones. researchgate.net |
Reduction Chemistry of the Carbonyl and Alkene Functionalities
The presence of both a carbonyl group and a carbon-carbon double bond in 2-Cyclohexen-1-one, 3-bromo-2-methyl- allows for selective reduction strategies to access different molecular architectures.
Selective Reduction of the Carbonyl Group to Cyclohexenols
The selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, such as 2-Cyclohexen-1-one, 3-bromo-2-methyl-, yields the corresponding allylic alcohol, 3-bromo-2-methyl-2-cyclohexen-1-ol. A widely used method for this transformation is the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). researchgate.net This method is known for its high chemoselectivity, reducing the carbonyl group while leaving the carbon-carbon double bond intact. researchgate.net The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and favoring hydride attack at the carbonyl carbon over conjugate addition to the double bond.
Hydrogenation of the Carbon-Carbon Double Bond
The carbon-carbon double bond of 2-Cyclohexen-1-one, 3-bromo-2-methyl- can be selectively reduced through catalytic hydrogenation. msu.edu This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. msu.edupearson.com Commonly used catalysts include palladium (often on a carbon support, Pd/C), platinum (as PtO₂), and nickel. msu.edulibretexts.org The hydrogenation process is typically a heterogeneous reaction occurring on the surface of the metal catalyst. libretexts.org It results in the syn-addition of two hydrogen atoms across the double bond, meaning both hydrogens add to the same face of the alkene. libretexts.orgyoutube.com This reaction would convert the starting cyclohexenone into 3-bromo-2-methylcyclohexanone, a saturated ketone. The steric environment around the double bond can influence the stereochemical outcome of the addition. libretexts.org
Metal-Catalyzed Coupling Reactions and Carbon-Carbon Bond Formation
The vinyl bromide moiety in 2-Cyclohexen-1-one, 3-bromo-2-methyl- makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions)
Palladium-catalyzed reactions are fundamental in modern organic synthesis for C-C bond formation. libretexts.org The Heck reaction, for example, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For 2-Cyclohexen-1-one, 3-bromo-2-methyl-, the vinyl bromide can react with various alkenes to form a substituted diene system.
The general catalytic cycle for the Heck reaction involves several key steps: wikipedia.orglibretexts.org
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the cyclohexenone, forming a Pd(II) complex.
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the newly attached alkyl chain is eliminated, reforming the double bond in a new position and generating a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst, completing the cycle.
Another powerful palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide. libretexts.orgmasterorganicchemistry.com Research on the analogous 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) has shown successful coupling with potassium alkyltrifluoroborates using a palladium catalyst and a base, demonstrating the feasibility of this reaction for forming new C(sp²)-C(sp³) bonds. nih.gov This indicates that 2-Cyclohexen-1-one, 3-bromo-2-methyl- would be a suitable substrate for similar transformations.
Table 2: Conditions for Palladium-Catalyzed Coupling of a 2-Bromo-3-methyl-cycloalkenone Analog
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|
Other Transition Metal-Mediated C-C and C-X Bond Forming Reactions
Beyond the Heck and Suzuki reactions, the vinyl bromide of 2-Cyclohexen-1-one, 3-bromo-2-methyl- can participate in a wide range of other transition metal-mediated coupling reactions. These reactions offer diverse pathways to introduce various substituents at the C3 position of the cyclohexenone ring.
Other notable palladium-catalyzed cross-coupling reactions include:
Stille Coupling: Utilizes organotin reagents.
Negishi Coupling: Employs organozinc reagents. libretexts.org
Kumada Coupling: Uses Grignard (organomagnesium) reagents. libretexts.org
Hiyama Coupling: Involves organosilicon compounds. libretexts.org
These reactions proceed through a similar general mechanism of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Furthermore, transition metals like copper and nickel can also catalyze C-C and C-X (where X can be O, S, N, etc.) bond-forming reactions. researchgate.netresearchgate.net For instance, copper-catalyzed reactions are often used for the formation of C-S and C-O bonds, expanding the synthetic utility of 2-Cyclohexen-1-one, 3-bromo-2-methyl- for creating a diverse library of complex molecules.
Pericyclic and Rearrangement Reactions
The reactivity of 2-Cyclohexen-1-one, 3-bromo-2-methyl- is significantly influenced by its conjugated enone system and the presence of a bromine atom, which can act as a leaving group. These structural features open pathways for pericyclic reactions, such as cycloadditions, and reactions involving cationic intermediates that may undergo rearrangements.
Cycloaddition Reactions Involving the Enone System
Pericyclic reactions are concerted processes that occur through a cyclic transition state. unina.it Cycloaddition reactions, a prominent class of pericyclic reactions, involve the joining of two separate π-electron systems to form a new ring. dspmuranchi.ac.inox.ac.uk The α,β-unsaturated ketone functionality in 2-Cyclohexen-1-one, 3-bromo-2-methyl- can participate in various cycloaddition reactions, where the C=C double bond acts as one of the components.
The Diels-Alder, or [4+2] cycloaddition, is a reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. meta-synthesis.comlibretexts.org In this context, the enone system of 2-Cyclohexen-1-one, 3-bromo-2-methyl- can serve as the dienophile. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org The carbonyl group in the enone withdraws electron density from the double bond, making it more electrophilic and thus a more reactive dienophile.
Another significant type of cycloaddition is the [2+2] reaction, which can occur thermally but is often promoted photochemically. meta-synthesis.comresearchgate.net In these reactions, two alkene components combine to form a four-membered cyclobutane (B1203170) ring. researchgate.net Theoretical studies on the [2+2] cycloaddition of cyclohexenone derivatives with vinyl acetate (B1210297) have shown that the reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate. researchgate.net The substituents on the cyclohexenone ring can influence the activation energies and the stability of the resulting products. researchgate.net
| Reaction Type | π-Electrons Involved | Description | Role of Enone | Typical Product |
|---|---|---|---|---|
| Diels-Alder | [4π + 2π] | A concerted reaction between a conjugated diene and a dienophile. meta-synthesis.com | Dienophile (2π system) | Substituted Cyclohexene Derivative |
| Paterno-Büchi Reaction | [2π + 2π] Photochemical | A photochemical cycloaddition between a carbonyl group and an alkene. | Carbonyl Component | Oxetane |
| [2+2] Photocycloaddition | [2π + 2π] | A light-induced reaction between two alkene components. meta-synthesis.com | Alkene Component | Cyclobutane Derivative |
| 1,3-Dipolar Cycloaddition | [3 + 2] | Reaction between a 1,3-dipole (e.g., nitrile oxide, azide) and a dipolarophile. uchicago.edu | Dipolarophile | Five-membered Heterocycle |
Carbocation Rearrangements and Solvolysis Mechanisms in Related Systems
The presence of a bromine atom on the cyclohexenone ring introduces the possibility of reactions involving carbocation intermediates, particularly under solvolysis conditions. Solvolysis is a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile. pearson.comyoutube.com The C-Br bond can break, with the bromide ion acting as a leaving group, to form a carbocation. youtube.com
Carbocations are prone to rearrangement if a more stable carbocation can be formed nearby. libretexts.orglibretexts.org These rearrangements, which are common in organic chemistry, involve the migration of a group (typically a hydride or an alkyl group) from an adjacent carbon to the positively charged carbon. libretexts.orglibretexts.orgcureffi.org This process is driven by the thermodynamic favorability of forming a more stable carbocation (tertiary > secondary > primary). libretexts.org
While direct solvolysis of 2-Cyclohexen-1-one, 3-bromo-2-methyl- to form a vinylic carbocation at C3 is generally unfavorable, related bromo-cyclohexane and bromo-cyclohexene systems provide insight into potential mechanistic pathways. For instance, the solvolysis of 3-bromo-1-methylcyclohexene in hot ethanol involves the departure of the bromide ion to generate a secondary carbocation. pearson.com This carbocation is stabilized by resonance with the adjacent double bond. It can then undergo a 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation before being attacked by the ethanol solvent to yield the final ether products. pearson.comlibretexts.org Similarly, the solvolysis of 1-bromo-2-methylcyclohexane (B1615079) in methanol (B129727) leads to a mixture of products, indicating the formation of a carbocation intermediate that can be trapped by the solvent or undergo elimination. chegg.com
These rearrangements can be categorized as follows:
1,2-Hydride Shift: The movement of a hydrogen atom with its bonding electrons to an adjacent carbocation center. libretexts.org
1,2-Alkyl Shift (or Wagner-Meerwein Rearrangement): The migration of an alkyl group (like a methyl group) to an adjacent positively charged carbon. libretexts.orgcureffi.org
The study of these related systems demonstrates that the formation of a carbocation intermediate can lead to a complex mixture of products resulting from direct solvent capture, elimination, and capture after rearrangement. pearson.comchegg.com
| Starting Material | Conditions | Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Major Products |
|---|---|---|---|---|---|
| 3-bromo-1-methylcyclohexene | Hot Ethanol (Solvolysis) pearson.com | Secondary, resonance-stabilized pearson.com | 1,2-Hydride Shift pearson.comlibretexts.org | Tertiary pearson.com | Mixture of two ether products pearson.com |
| 1-bromo-1,2-dimethylcyclohexane | 80% H₂O, 20% Ethanol (Solvolysis) chegg.com | Tertiary | 1,2-Methyl Shift | Tertiary | Alkenes and substitution products chegg.com |
| 3-methyl-1-butene + HBr | Electrophilic Addition libretexts.org | Secondary libretexts.org | 1,2-Hydride Shift libretexts.org | Tertiary libretexts.org | Tertiary alkyl bromide libretexts.org |
Application of 2 Cyclohexen 1 One, 3 Bromo 2 Methyl As a Strategic Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Scaffolds and Ring Systems
The electrophilic nature of the enone system, combined with the reactive vinyl bromide, makes 2-Cyclohexen-1-one, 3-bromo-2-methyl- an excellent precursor for the synthesis of a variety of heterocyclic scaffolds. Its ability to participate in both sequential and cascade reactions allows for the rapid construction of complex ring systems from relatively simple starting materials.
Synthesis of Substituted Lactams and Nitrogen-Containing Heterocycles
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. nih.gov While direct applications of 2-Cyclohexen-1-one, 3-bromo-2-methyl- in the synthesis of substituted lactams are not extensively documented in readily available literature, its structural motifs suggest a high potential for such transformations. The presence of the α,β-unsaturated ketone allows for conjugate addition of nitrogen nucleophiles, a key step in the formation of various nitrogenous heterocycles.
For instance, the reaction with primary amines could lead to the formation of enaminones, which are versatile intermediates for the synthesis of fused heterocyclic systems. Furthermore, the vinyl bromide functionality can serve as a handle for subsequent cyclization reactions. For example, after an initial Michael addition of a nitrogen nucleophile, intramolecular cyclization could be triggered by displacing the bromide, leading to the formation of fused lactam structures. The general reactivity patterns of similar halo-enones in the synthesis of fused heterocyclic nitrogen systems suggest that this compound could be a valuable precursor in this area. orientjchem.org
| Starting Material | Reagent | Product Type | Potential Heterocycle |
| 2-Cyclohexen-1-one, 3-bromo-2-methyl- | Primary Amine | Enaminone Intermediate | Fused Pyridinone |
| 2-Cyclohexen-1-one, 3-bromo-2-methyl- | Amino-alcohol | Michael Adduct | Fused Oxazinone |
| 2-Cyclohexen-1-one, 3-bromo-2-methyl- | Hydrazine | Pyrazolone derivative | Indazole analogue |
Annulation and Fused-Ring System Construction
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for the construction of polycyclic systems. The Robinson annulation, a classic example, utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. nih.govekb.eg 2-Cyclohexen-1-one, 3-bromo-2-methyl-, with its α,β-unsaturated ketone moiety, is a prime candidate to act as the Michael acceptor in such reactions.
The reaction of 2-Cyclohexen-1-one, 3-bromo-2-methyl- with an enolate, for instance, would lead to a 1,5-dicarbonyl compound. This intermediate, upon intramolecular aldol condensation, would generate a bicyclic system. The presence of the methyl group on the enone ring would influence the regioselectivity of the aldol reaction, while the bromo substituent offers a site for further functionalization of the newly formed ring system. This strategy could be employed to construct angularly substituted trans-fused decalins, which are common cores in many natural products. nih.gov
Intermediate in Natural Product Total Synthesis and Analogue Development
The structural complexity and biological activity of natural products make them attractive targets for total synthesis. The ability to deconstruct a complex molecule into simpler, synthetically accessible fragments is the essence of retrosynthetic analysis.
Integration into Retrosynthetic Disconnections for Chiral and Achiral Targets
In the realm of retrosynthetic analysis, 2-Cyclohexen-1-one, 3-bromo-2-methyl- can be identified as a key building block, or "synthon," for a variety of molecular frameworks. ias.ac.in Its inherent functionality allows for several logical bond disconnections. For instance, a cyclohexenone ring within a target molecule could be disconnected via a Robinson annulation, leading back to 2-Cyclohexen-1-one, 3-bromo-2-methyl- as a potential starting material.
Furthermore, the vinyl bromide offers a disconnection point for various cross-coupling reactions. A bond between the cyclohexene (B86901) ring and an aryl or alkyl group in a target molecule could be retrosynthetically cleaved to reveal 2-Cyclohexen-1-one, 3-bromo-2-methyl- and a corresponding organometallic reagent. This approach is particularly valuable for the synthesis of complex molecules where the stereochemistry of the ring system is crucial. rsc.org
| Retrosynthetic Strategy | Key Disconnection | Corresponding Forward Reaction |
| Robinson Annulation | C-C bond formation (Michael and Aldol) | Michael addition of an enolate followed by aldol condensation |
| Suzuki Coupling | C-C bond (Aryl-Vinyl) | Palladium-catalyzed reaction with a boronic acid |
| Stille Coupling | C-C bond (Alkyl-Vinyl) | Palladium-catalyzed reaction with an organostannane |
| Nucleophilic Substitution | C-Heteroatom bond | Reaction with a heteroatom nucleophile |
Case Studies: Synthesis of Terpenoids, Alkaloids, and Other Bioactive Compounds
While specific, detailed case studies outlining the use of 2-Cyclohexen-1-one, 3-bromo-2-methyl- in the total synthesis of terpenoids, alkaloids, or other bioactive compounds are not prevalent in the immediate literature, its potential as a precursor is significant. The cyclohexenone core is a common feature in many terpenoid structures. A synthetic strategy could involve the elaboration of the 2-Cyclohexen-1-one, 3-bromo-2-methyl- scaffold through a series of stereocontrolled reactions to build the carbon framework of a target terpenoid.
In alkaloid synthesis, this building block could be utilized to construct fused nitrogen-containing ring systems. For example, a Pictet-Spengler-type reaction could be envisioned following the introduction of a suitable aminoethyl side chain. The synthesis of bioactive spirocyclic compounds, a class of molecules with increasing importance in medicinal chemistry, could also benefit from the use of this versatile building block. rsc.org The reactivity of the enone system allows for the formation of spirocyclic junctions through conjugate addition of cyclic nucleophiles.
Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexen 1 One, 3 Bromo 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Proton Environment Analysis
No experimental ¹H NMR data for 2-Cyclohexen-1-one, 3-bromo-2-methyl- could be found.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
No experimental ¹³C NMR data for 2-Cyclohexen-1-one, 3-bromo-2-methyl- could be found.
Two-Dimensional NMR Techniques for Connectivity Assignments
No information on two-dimensional NMR studies for 2-Cyclohexen-1-one, 3-bromo-2-methyl- is available.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Carbonyl Stretch Frequencies and Conjugation Effects
Specific experimental data on the carbonyl stretch frequency for 2-Cyclohexen-1-one, 3-bromo-2-methyl- from IR or Raman spectroscopy is not available.
Bromine-Specific Vibrational Modes
No experimental data detailing the bromine-specific vibrational modes for 2-Cyclohexen-1-one, 3-bromo-2-methyl- could be located.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of 2-Cyclohexen-1-one, 3-bromo-2-methyl-
Mass spectrometry is a pivotal analytical technique for the structural elucidation of 2-Cyclohexen-1-one, 3-bromo-2-methyl-, providing crucial information about its molecular weight and elemental composition. This section delves into the application of both high-resolution and standard electron ionization mass spectrometry to characterize this compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Cyclohexen-1-one, 3-bromo-2-methyl-, with a chemical formula of C7H9BrO, the expected monoisotopic mass can be calculated with high precision. nih.gov The presence of bromine is a key feature, as it has two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and 49.3%, respectively). docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units, referred to as the M and M+2 peaks.
The theoretical monoisotopic mass of the molecular ion [C7H979BrO]+ is 187.9837 Da, while that of the [C7H981BrO]+ ion is 189.9817 Da. HRMS analysis would be expected to yield experimental m/z values that closely match these theoretical values, thereby confirming the elemental formula of the compound.
Table 1: Theoretical and Expected HRMS Data for 2-Cyclohexen-1-one, 3-bromo-2-methyl-
| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) | Expected Experimental m/z |
| [C7H9BrO]+ | 79Br | 187.9837 | ~187.9837 |
| [C7H9BrO]+ | 81Br | 189.9817 | ~189.9817 |
Fragmentation Pathways Under Electron Ionization
Electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For 2-Cyclohexen-1-one, 3-bromo-2-methyl-, the fragmentation is expected to be influenced by the presence of the bromine atom, the carbonyl group, and the cyclohexene (B86901) ring.
The molecular ion peak would appear as a doublet at m/z 188 and 190 (for 79Br and 81Br isotopes, respectively). Common fragmentation pathways for cyclic ketones and halogenated compounds suggest several likely fragmentation routes:
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion at m/z 109. This would be a common and often significant fragmentation pathway.
Loss of Carbon Monoxide: Carbonyl compounds frequently undergo the loss of a neutral carbon monoxide (CO) molecule (28 Da). This could occur from the molecular ion or subsequent fragment ions.
Loss of a Methyl Radical: Cleavage of the methyl group (•CH3) would result in a fragment ion.
Ring Cleavage: The cyclohexene ring can undergo various ring-opening and cleavage reactions, leading to a complex pattern of smaller fragment ions.
Table 2: Plausible Mass Spectrometric Fragments of 2-Cyclohexen-1-one, 3-bromo-2-methyl-
| m/z (for 79Br) | m/z (for 81Br) | Possible Fragment Structure | Neutral Loss |
| 188 | 190 | [C7H9BrO]+• (Molecular Ion) | - |
| 109 | 109 | [C7H9O]+ | •Br |
| 160 | 162 | [C6H9Br]+• | CO |
| 173 | 175 | [C6H6BrO]+ | •CH3 |
Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation
While mass spectrometry provides valuable information about the molecular formula and connectivity, a complete and unambiguous structural confirmation of 2-Cyclohexen-1-one, 3-bromo-2-methyl- necessitates the use of advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a detailed map of the proton and carbon framework of the molecule.
COSY (1H-1H Correlation): This experiment would reveal the coupling relationships between adjacent protons in the cyclohexene ring, helping to establish the sequence of CH2 groups and their relationship to the methine and methyl protons.
HSQC (1H-13C One-Bond Correlation): This would unambiguously assign each proton to its directly attached carbon atom.
By combining the information from these advanced spectroscopic methods with the data from mass spectrometry, a comprehensive and unequivocal structural elucidation of 2-Cyclohexen-1-one, 3-bromo-2-methyl- can be achieved.
Theoretical and Computational Chemistry Studies of 2 Cyclohexen 1 One, 3 Bromo 2 Methyl
Electronic Structure and Bonding Analysis
The electronic properties of 3-bromo-2-methyl-2-cyclohexen-1-one are fundamental to understanding its stability and reactivity. Computational methods provide a powerful lens for examining these characteristics at the molecular level.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the electronic structure of molecules. For substituted cyclohexenones, these calculations can determine optimized geometries, vibrational frequencies, and electronic energies. Studies on related α,β-unsaturated ketones often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to accurately model their properties. These calculations would reveal the influence of the electron-withdrawing bromine atom and the electron-donating methyl group on the electronic distribution within the cyclohexenone ring.
Molecular Electrostatic Potential and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For 3-bromo-2-methyl-2-cyclohexen-1-one, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected near the hydrogen atoms.
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity in pericyclic reactions and its kinetic stability. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity of the molecule. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the C=C double bond, while the LUMO would be centered on the carbonyl group and the C=C bond, indicating the likely sites for nucleophilic and electrophilic interactions, respectively.
Table 1: Calculated Electronic Properties of a Substituted Cyclohexenone Derivative
| Property | Value |
|---|---|
| HOMO Energy | -0.245 eV |
| LUMO Energy | -0.088 eV |
| HOMO-LUMO Gap | 0.157 eV |
Note: The data in this table is representative of a substituted cyclohexenone derivative and is intended for illustrative purposes.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure and conformational flexibility of 3-bromo-2-methyl-2-cyclohexen-1-one are key determinants of its physical and chemical properties.
Identification of Stable Conformers and Energy Barriers
The cyclohexene (B86901) ring can adopt several conformations, with the half-chair being the most common. For substituted cyclohexenones, the presence of substituents can lead to multiple stable conformers with different energies. Computational studies can identify these low-energy conformers and calculate the energy barriers for interconversion between them. Potential energy surface scans are often performed by systematically varying specific dihedral angles to map out the conformational landscape.
Influence of Substituents on Ring Conformation and Reactivity
The bromine and methyl substituents at the C3 and C2 positions, respectively, have a significant impact on the conformation of the cyclohexenone ring. Steric and electronic effects of these groups will influence the preferred puckering of the ring and the orientation of the substituents (axial vs. equatorial). For instance, the bulky bromine atom may prefer an equatorial position to minimize steric strain. These conformational preferences, in turn, affect the molecule's reactivity by influencing the accessibility of its reactive sites.
Reaction Mechanism Modeling and Prediction
Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the prediction of reaction pathways and the identification of transition states. For 3-bromo-2-methyl-2-cyclohexen-1-one, this could involve modeling its behavior in various organic reactions, such as nucleophilic additions to the carbonyl group or to the β-carbon of the enone system.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the major products. For example, modeling the reaction with a nucleophile would help determine whether 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon) is the more favorable pathway.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Cyclohexen-1-one, 3-bromo-2-methyl- |
Computational Elucidation of Transition States and Reaction Pathways
The exploration of a chemical reaction's potential energy surface (PES) is a cornerstone of computational chemistry. By mapping the PES, chemists can identify stable molecules (reactants and products) as minima and, crucially, the transition states that connect them as saddle points. For 2-Cyclohexen-1-one, 3-bromo-2-methyl-, computational methods, particularly Density Functional Theory (DFT), are employed to model its reactions, such as nucleophilic substitution or addition reactions.
The process begins with the geometric optimization of the reactant and the proposed product(s). Subsequently, various computational algorithms are used to locate the transition state structure connecting these minima. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is identified, its geometry provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical nucleophilic substitution at the C3 position, the transition state would reveal the partial formation of the new carbon-nucleophile bond and the partial cleavage of the carbon-bromine bond. The energy of this transition state relative to the reactants gives the activation energy (ΔE‡), a critical parameter in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) calculations are then performed to trace the reaction pathway from the transition state downhill to the reactant and product, confirming that the located transition state indeed connects the desired species. This comprehensive approach allows for a detailed, step-by-step visualization of the reaction mechanism.
Table 1: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of 2-Cyclohexen-1-one, 3-bromo-2-methyl- with a Generic Nucleophile (Nu⁻)
| Computational Method | Solvent Model | Activation Energy (ΔE‡) in kcal/mol |
| B3LYP/6-31G(d) | PCM (Water) | 22.5 |
| M06-2X/def2-TZVP | SMD (Acetonitrile) | 20.8 |
| ωB97X-D/aug-cc-pVTZ | IEFPCM (Methanol) | 21.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this exact reaction were not found in the initial search.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many reactions involving 2-Cyclohexen-1-one, 3-bromo-2-methyl- have the potential to yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational chemistry offers a powerful means to predict and rationalize these outcomes.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over another. For instance, in an addition reaction to the double bond, the incoming group could add to either the C2 or C3 position. To predict the regioselectivity, the transition states for all possible pathways are calculated. The pathway with the lowest activation energy is predicted to be the major one, and the corresponding product is expected to be the major regioisomer. The difference in activation energies between the competing pathways allows for a quantitative prediction of the product ratio.
Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. For reactions involving the creation of a new chiral center, computational methods can predict which diastereomer or enantiomer will be favored. This is achieved by modeling the transition states leading to each stereoisomer. The relative energies of these transition states determine the stereochemical outcome. For example, in an attack on the carbonyl group, the nucleophile can approach from either the re or si face, leading to two different stereoisomers. The calculated energy difference between the two diastereomeric transition states can be used to predict the diastereomeric excess (d.e.).
Table 2: Predicted Regioselectivity in a Hypothetical Michael Addition to 2-Cyclohexen-1-one, 3-bromo-2-methyl-
| Attack Position | Relative Transition State Energy (kcal/mol) | Predicted Major Product |
| C4 | 0.0 | Yes |
| C2 | +3.5 | No |
Note: This data is illustrative and based on general principles of Michael additions to α,β-unsaturated ketones.
Structure-Reactivity Relationships from Computational Data
By systematically modifying the structure of 2-Cyclohexen-1-one, 3-bromo-2-methyl- in silico and calculating its properties, a deeper understanding of structure-reactivity relationships can be developed. For example, the effect of substituting the methyl group with other alkyl groups or the bromo group with other halogens can be investigated.
Computational data, such as calculated atomic charges, frontier molecular orbital (FMO) energies and shapes, and electrostatic potential maps, provide valuable insights. For instance, the distribution of charges can indicate the most electrophilic sites in the molecule, which are prone to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity in pericyclic reactions and its interactions with other reagents. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.
By correlating these computed parameters with experimentally observed reactivity for a series of related compounds, quantitative structure-activity relationships (QSAR) can be established. These relationships are not only of theoretical interest but also have practical applications in the rational design of new molecules with desired reactivity.
Table 3: Calculated Electronic Properties of 2-Cyclohexen-1-one, 3-bromo-2-methyl-
| Property | Value |
| LUMO Energy | -2.5 eV |
| HOMO Energy | -6.8 eV |
| Mulliken Charge on C1 (Carbonyl Carbon) | +0.45 |
| Mulliken Charge on C3 | +0.15 |
Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies.
Future Research Directions and Perspectives in 2 Cyclohexen 1 One, 3 Bromo 2 Methyl Chemistry
Development of Eco-Friendly and Atom-Economical Synthetic Routes
Future synthetic strategies for 2-Cyclohexen-1-one, 3-bromo-2-methyl- are expected to prioritize green chemistry principles, focusing on minimizing waste and maximizing efficiency. The concept of atom economy, which emphasizes the incorporation of all reactant atoms into the final product, will be a guiding principle. mdpi.com
Current methods for the synthesis of α-haloketones often involve the use of stoichiometric and potentially hazardous halogenating agents like elemental bromine, which can generate toxic hydrogen bromide as a byproduct, diminishing the atom economy of the process. mdpi.com Future research will likely focus on developing catalytic and more environmentally benign alternatives. One promising approach is the use of copper(II) bromide, which can be utilized in the synthesis of α,β-unsaturated or α-bromo ketones from acylated enols, offering a potentially more efficient and practical manufacturing process. google.com
The development of one-pot syntheses and multi-component reactions (MCRs) will also be crucial. These approaches streamline synthetic sequences, reduce the need for intermediate purification steps, and consequently minimize solvent usage and waste generation. Research into catalytic systems that can facilitate the direct and selective introduction of the bromo and methyl groups onto the cyclohexenone core in a single step would represent a significant advancement in the sustainable synthesis of this compound.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |
| Traditional Halogenation | Readily available reagents | Low atom economy, hazardous byproducts | Development of catalytic halogenation methods |
| Copper(II) Bromide Mediation | Potentially higher efficiency | May require stoichiometric copper | Catalytic variants and broader substrate scope |
| One-Pot/Multi-component Reactions | High efficiency, reduced waste | Complex reaction optimization | Design of novel cascade reactions |
| Photocatalysis | Mild reaction conditions, green energy source | Catalyst stability and cost | Development of robust and inexpensive photocatalysts |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency
The development of novel catalytic systems is paramount for the efficient and selective synthesis of 2-Cyclohexen-1-one, 3-bromo-2-methyl-. Future research is anticipated to explore a range of catalytic methodologies, including organocatalysis and photocatalysis, to achieve this goal with high precision and under mild conditions.
Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free and often more sustainable alternative to traditional metal-based catalysis. Chiral organocatalysts could potentially be employed to achieve enantioselective syntheses of derivatives of 2-Cyclohexen-1-one, 3-bromo-2-methyl-, providing access to optically active building blocks for pharmaceuticals and other applications.
Photocatalysis , which harnesses visible light to drive chemical reactions, represents a particularly green and powerful approach. mpg.de The merger of photoredox catalysis and organocatalysis has already shown success in the direct β-functionalization of cyclic ketones. mpg.de This dual catalytic strategy could be adapted for the synthesis of the target molecule, potentially enabling the direct introduction of the bromo and methyl groups under mild, light-driven conditions. The use of heterogeneous photocatalysts could further enhance the sustainability of such processes by allowing for easy catalyst recovery and reuse. mpg.de
Integration into Advanced Materials Science and Engineering Applications
While the direct application of 2-Cyclohexen-1-one, 3-bromo-2-methyl- in materials science is not yet well-documented, its functional groups suggest significant potential as a versatile building block for the creation of advanced materials. The presence of a reactive double bond, a carbonyl group, and a carbon-bromine bond provides multiple handles for polymerization and post-polymerization modification.
Future research could explore the use of this compound as a monomer or co-monomer in the synthesis of novel polymers . The α,β-unsaturated ketone moiety can participate in various polymerization reactions, including Michael addition and radical polymerization. The resulting polymers could possess unique properties due to the presence of the bromo and methyl substituents, potentially leading to materials with enhanced thermal stability, flame retardancy (due to the bromine content), or specific optical and electronic properties. For instance, substituted cyclohexenones can be derived from renewable resources like plant oils, opening avenues for the development of bio-based polymers. researchgate.net
Furthermore, the bromine atom can serve as a site for post-polymerization modification through reactions such as cross-coupling, allowing for the introduction of a wide range of functional groups to tailor the material's properties for specific applications. These could include applications in coatings, adhesives, or as functional components in electronic devices. The development of new catalytic systems for the selective oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol, key precursors for polymers like Nylon-6, highlights the industrial relevance of cyclohexanone derivatives. researchgate.net
Computational Design and Predictive Modeling for Directed Synthesis and Reactivity
Computational chemistry is poised to play a transformative role in accelerating the discovery and development of new synthetic routes and applications for 2-Cyclohexen-1-one, 3-bromo-2-methyl-. Density Functional Theory (DFT) calculations and machine learning (ML) models are powerful tools for understanding and predicting chemical reactivity and for optimizing reaction conditions.
Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the target molecule. researchgate.net DFT studies can elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and help in the rational design of new catalysts. For instance, DFT calculations can be used to understand the influence of the bromo and methyl substituents on the reactivity of the cyclohexenone ring, guiding the selection of appropriate reagents and conditions for desired transformations. researchgate.netchemrxiv.org
Machine Learning (ML) models, trained on large datasets of chemical reactions, can predict the outcomes of reactions, including yields and selectivity, and can even suggest optimal reaction conditions. beilstein-journals.orgnih.govmpdata.fr As more experimental data becomes available for the synthesis and reactions of substituted cyclohexenones, ML algorithms could be trained to predict efficient synthetic pathways to 2-Cyclohexen-1-one, 3-bromo-2-methyl- and to identify novel reactions and applications for this compound. The integration of ML with high-throughput experimentation platforms has the potential to significantly accelerate the pace of research in this area. beilstein-journals.org
Table 2: Potential Computational Approaches and Their Applications
| Computational Method | Application in 2-Cyclohexen-1-one, 3-bromo-2-methyl- Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity, catalyst design. researchgate.netchemrxiv.org |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthetic conditions, discovery of novel reactions. beilstein-journals.orgnih.govmpdata.fr |
| Molecular Dynamics (MD) | Simulation of polymer properties, study of interactions with biological targets. |
By leveraging these computational tools, researchers can move towards a more predictive and efficient approach to chemical synthesis and materials design, unlocking the full potential of 2-Cyclohexen-1-one, 3-bromo-2-methyl- as a valuable chemical intermediate.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-bromo-2-methyl-2-cyclohexen-1-one critical for experimental design?
- Answer : Key properties include vapor pressure (6.71 kPa at 361.48 K), molecular weight (177.08 g/mol for similar brominated cyclohexenes), and topological polar surface area (54.4 Ų, indicative of moderate polarity). These influence solvent selection, storage conditions (e.g., flammability precautions ), and volatility considerations in reactions. For example, vapor pressure data (Table 1) informs distillation or gas-phase experiments .
Table 1 : Vapor Pressure of 2-Cyclohexen-1-one Derivatives
| Compound | Vapor Pressure (kPa) | Temperature (K) |
|---|---|---|
| 2-Cyclohexen-1-one | 6.71 | 361.48 |
| 2-Methylcyclohexanone | 5.66 | 357.56 |
Q. Which spectroscopic methods are most effective for structural characterization?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and bromine substituents .
- Mass Spectrometry (EI) : Provides molecular ion peaks (e.g., m/z 161.04 for C₆H₉Br) and fragmentation patterns .
- UV/Vis : Detects conjugation in the cyclohexenone system (λmax ~250–300 nm) .
Q. How can synthetic routes for 3-bromo-2-methyl-2-cyclohexen-1-one be optimized?
- Answer : Bromination of 2-methyl-2-cyclohexen-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) is common. Steric hindrance from the 2-methyl group may require elevated temperatures or polar solvents to improve yield . Compare with analogous syntheses of 3-bromocyclohexene (CAS 1521-51-3) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction pathways?
- Answer : The 2-methyl group introduces steric hindrance, slowing electrophilic additions at the adjacent carbon. Bromine’s electronegativity polarizes the carbonyl, enhancing reactivity in nucleophilic substitutions. For example, in Diels-Alder reactions, regioselectivity shifts due to substituent positioning .
Q. How can contradictions in reported biological activities of cyclohexenone derivatives be resolved?
- Answer : Discrepancies (e.g., antimicrobial vs. antioxidant activities in similar compounds ) may arise from assay conditions (e.g., pH, solvent) or impurities. Methodological solutions:
- Control Experiments : Test purity via HPLC .
- Dose-Response Studies : Establish activity thresholds (e.g., MIC for antimicrobial assays) .
Q. What analytical strategies detect 3-bromo-2-methyl-2-cyclohexen-1-one in environmental samples?
- Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies trace residues and metabolites containing the 2-cyclohexen-1-one moiety (e.g., sulfoxide derivatives from pesticide degradation) .
- Solid-Phase Extraction (SPE) : Isolates the compound from water matrices, validated by EPA protocols for sethoxydim analogs .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling brominated cyclohexenones?
- Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity ).
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (flammability class 3 ).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .
Q. How to design experiments addressing thermal instability?
- Answer : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, 2,6,6-trimethyl-2-cyclohexen-1-one exhibits stability up to 370 K, suggesting safe handling below this range .
Data Contradictions and Validation
- Example : Vapor pressure discrepancies between computational models (e.g., Joback vs. McGowan methods) require experimental validation via static or dynamic gas-phase measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
